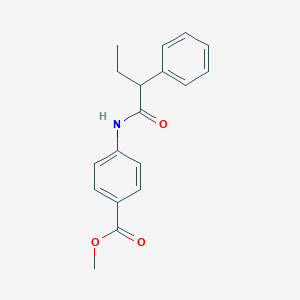
METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE: is an organic compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . This compound is characterized by its unique structure, which includes a benzoate ester linked to a phenylbutanoyl group through an amide bond. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE typically involves the reaction of 4-aminobenzoic acid with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-[(3-phenylbutanoyl)amino]benzoate
- Methyl 4-methyl-3-[(2-phenylbutanoyl)amino]benzoate
Comparison: METHYL 4-(2-PHENYLBUTANAMIDO)BENZOATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C18H19NO3 |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
methyl 4-(2-phenylbutanoylamino)benzoate |
InChI |
InChI=1S/C18H19NO3/c1-3-16(13-7-5-4-6-8-13)17(20)19-15-11-9-14(10-12-15)18(21)22-2/h4-12,16H,3H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
RZKRDFDQSKOWQV-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


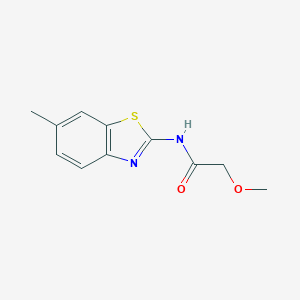
![Ethyl 3-[(2-methoxyacetyl)amino]benzoate](/img/structure/B311090.png)
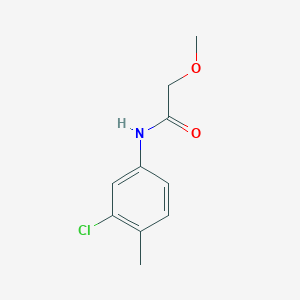
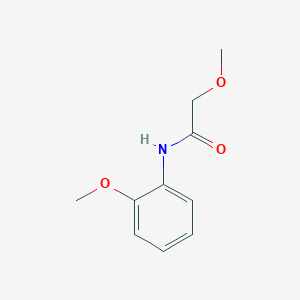
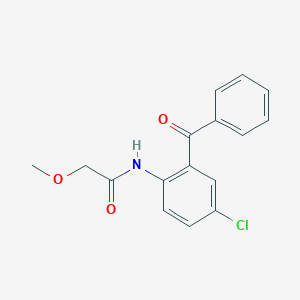
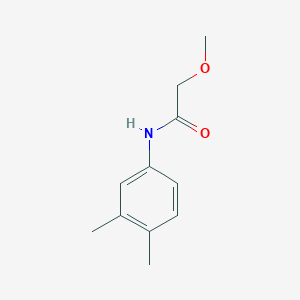
![3-methoxy-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311103.png)
![4-chloro-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B311104.png)
![2-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311106.png)
![4-tert-butyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311107.png)
![2-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B311109.png)
![N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311111.png)

![4-bromo-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B311116.png)
